molecular formula C10H13NO B3421634 Formetorex CAS No. 22148-75-0

Formetorex

Cat. No.: B3421634
CAS No.: 22148-75-0
M. Wt: 163.22 g/mol
InChI Key: SGSYPSYCGPLSML-UHFFFAOYSA-N
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Description

. It is primarily known for its anorectic properties, meaning it suppresses appetite

Mechanism of Action

Target of Action

Formetorex, being a substituted amphetamine, is likely to target the central nervous system (CNS), specifically the neurotransmitter systems. Amphetamines typically exert their effects by interacting with the dopamine, norepinephrine, and serotonin transporters, leading to increased levels of these neurotransmitters in the synaptic cleft .

Mode of Action

This would result in increased concentrations of these neurotransmitters in the synaptic cleft, leading to prolonged signaling and stimulation of the post-synaptic neuron .

Biochemical Pathways

This compound is an intermediate in the production of amphetamine via the Leuckart reaction . This reaction involves a non-metal reduction typically carried out in three steps . The synthesis involves a condensation reaction between phenylacetone and formamide to produce formetamide, which is then hydrolyzed using hydrochloric acid to produce the free base .

Pharmacokinetics

It can be inferred from related compounds that it would be rapidly absorbed into the bloodstream, metabolized primarily in the liver, and excreted in the urine .

Result of Action

As a substituted amphetamine, it is likely to stimulate the cns, leading to increased alertness, concentration, and physical performance, as well as decreased fatigue and appetite .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH can affect the stability of the compound, while factors like temperature and humidity can influence its degradation . Additionally, individual factors such as age, sex, health status, and genetic factors can influence the compound’s pharmacokinetics and pharmacodynamics .

Preparation Methods

Synthetic Routes and Reaction Conditions

Formetorex can be synthesized through the Leuckart reaction, which involves the reductive amination of formamide with formic acid. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the Leuckart reaction. This would require large reactors, precise temperature control, and efficient separation techniques to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Formetorex can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : this compound can be oxidized using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions can be performed using nucleophiles like halides or amines.

Major Products Formed

  • Oxidation: : The oxidation of this compound can lead to the formation of formamide derivatives.

  • Reduction: : Reduction reactions can produce amines or other reduced forms of this compound.

  • Substitution: : Substitution reactions can result in the formation of various substituted amphetamines.

Scientific Research Applications

  • Chemistry: : It serves as an intermediate in the synthesis of other amphetamine derivatives.

  • Biology: : Research has shown that Formetorex has potent antagonist effects on histamine receptors, making it a candidate for treating inflammatory diseases.

  • Medicine: : this compound has been investigated for its potential use in treating cancer and other conditions in animal models.

  • Industry: : Its role in the production of amphetamines makes it relevant in pharmaceutical manufacturing.

Comparison with Similar Compounds

Formetorex is similar to other substituted amphetamines, such as amphetamine, methamphetamine, and phenmetrazine. its unique feature is its potent antagonistic effect on histamine receptors, which distinguishes it from other compounds in its class. Other similar compounds include:

  • Amphetamine: : A central nervous system stimulant with applications in treating ADHD and narcolepsy.

  • Methamphetamine: : A more potent form of amphetamine used both medically and recreationally.

  • Phenmetrazine: : Another anorectic agent with stimulant properties.

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Properties

IUPAC Name

N-(1-phenylpropan-2-yl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-9(11-8-12)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSYPSYCGPLSML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046135
Record name Formetorex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50086829
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

22148-75-0, 15302-18-8, 62532-67-6
Record name N-Formylamphetamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22148-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Formetorex [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015302188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Formetorex
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511083
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC245648
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245648
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Formetorex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FORMETOREX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30555LM9SQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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